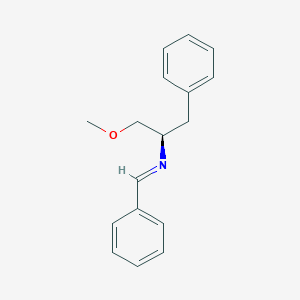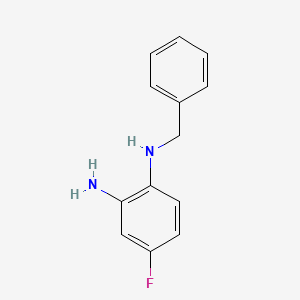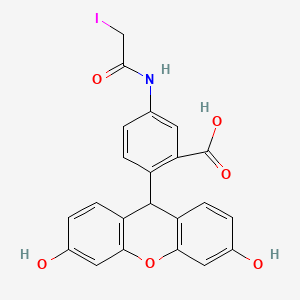
Fluorescein-5-iodoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescein-5-iodoacetamide is a thiol-reactive fluorescein derivative. It is widely used in biochemical research for labeling proteins, peptides, and other biomolecules. The compound is known for its excellent water solubility and ability to form stable thioether bonds with sulfhydryl groups at physiological pH .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fluorescein-5-iodoacetamide can be synthesized by reacting fluorescein with iodoacetic acid in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Fluorescein-5-iodoacetamide primarily undergoes substitution reactions with thiol groups to form stable thioether bonds. It can also react with methionine, histidine, or tyrosine residues under certain conditions .
Common Reagents and Conditions
Reagents: Iodoacetic acid, dehydrating agents, DMF, DMSO
Conditions: Room temperature or slightly elevated temperatures, pH > 6 for optimal solubility
Major Products
The major product formed from the reaction of this compound with thiol groups is a fluorescently labeled biomolecule, such as a protein or peptide .
Aplicaciones Científicas De Investigación
Fluorescein-5-iodoacetamide is extensively used in various scientific research fields:
Chemistry: Used for labeling and detecting thiol-containing compounds.
Biology: Employed in the study of protein structure, function, and interactions by labeling cysteine residues.
Medicine: Utilized in diagnostic assays and imaging techniques to track biomolecules in living cells.
Industry: Applied in the manufacturing of fluorescent probes and dyes for various analytical applications
Mecanismo De Acción
Fluorescein-5-iodoacetamide exerts its effects by forming stable thioether bonds with sulfhydryl groups on proteins and peptides. This reaction is highly specific and occurs at physiological pH, making it suitable for labeling biomolecules in their native state. The fluorescent properties of fluorescein allow for easy detection and visualization of the labeled biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein-5-maleimide: Another thiol-reactive dye used for similar applications.
Fluorescein isothiocyanate (FITC): Commonly used for labeling amine groups on proteins and peptides.
Uniqueness
Fluorescein-5-iodoacetamide is unique due to its high specificity for thiol groups and its ability to form stable thioether bonds under mild conditions. This makes it particularly useful for labeling cysteine residues in proteins without affecting their structure or function .
Propiedades
Fórmula molecular |
C22H16INO6 |
|---|---|
Peso molecular |
517.3 g/mol |
Nombre IUPAC |
2-(3,6-dihydroxy-9H-xanthen-9-yl)-5-[(2-iodoacetyl)amino]benzoic acid |
InChI |
InChI=1S/C22H16INO6/c23-10-20(27)24-11-1-4-14(17(7-11)22(28)29)21-15-5-2-12(25)8-18(15)30-19-9-13(26)3-6-16(19)21/h1-9,21,25-26H,10H2,(H,24,27)(H,28,29) |
Clave InChI |
ORVCTVFWJJTBNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)CI)C(=O)O)C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-(2,6-Dichloropyridin-3-yl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B14028829.png)
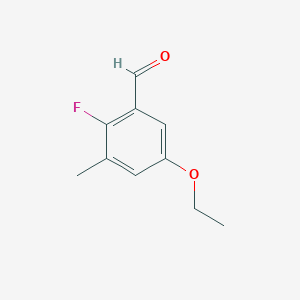
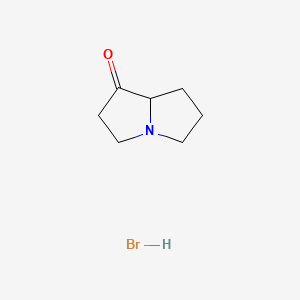






![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B14028884.png)

